molecular formula C22H26N2O3S B2849575 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate CAS No. 1396674-03-5

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate

Cat. No.: B2849575
CAS No.: 1396674-03-5
M. Wt: 398.52
InChI Key: KYHXIPWUGJVVGP-UHFFFAOYSA-N
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Description

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate is a complex organic compound that features a unique combination of functional groups, including an ethylthio group, a benzamido group, a cyclohexyl ring, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate typically involves the condensation of 2-(ethylthio)benzoic acid with cyclohexylamine, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide and carbamate groups can be reduced to their corresponding amines and alcohols, respectively.

    Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenylcarbamates.

Scientific Research Applications

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The ethylthio group can also interact with thiol-containing proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate is unique due to the presence of the ethylthio group, which can impart distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

[3-[(2-ethylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-2-28-20-14-7-6-13-19(20)21(25)23-17-11-8-12-18(15-17)27-22(26)24-16-9-4-3-5-10-16/h3-7,9-10,13-14,17-18H,2,8,11-12,15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHXIPWUGJVVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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